molecular formula C18H15N3O3S B2550690 Methyl 4-(2-(phenylamino)thiazole-4-carboxamido)benzoate CAS No. 1105219-09-7

Methyl 4-(2-(phenylamino)thiazole-4-carboxamido)benzoate

Cat. No.: B2550690
CAS No.: 1105219-09-7
M. Wt: 353.4
InChI Key: WPCDATLJQHVPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-(phenylamino)thiazole-4-carboxamido)benzoate is a useful research compound. Its molecular formula is C18H15N3O3S and its molecular weight is 353.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Building Blocks in Drug Discovery

The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives demonstrates the versatility of benzo[d]thiazole as a component in drug discovery. These derivatives serve as new building blocks, allowing for substitution at four different positions to explore the chemical space around the molecule for potential drug targets (Durcik et al., 2020).

Photochemical Rearrangements

Research into the photochemical rearrangements of dihydro-1,3-thiazines, which are structurally related to thiazole derivatives, has led to the discovery of unique reactions that yield various isomers and structures. This study broadens the understanding of thiazine and thiazole chemistry, providing insights into new synthetic pathways (Bhatia et al., 1998).

Antimicrobial Agents

A series of thiazole derivatives, including 2-phenylamino-thiazole derivatives, have been synthesized and evaluated for their antimicrobial activity. Some molecules displayed potent antibacterial activity, particularly against Gram-positive strains, highlighting the potential of these compounds as antimicrobial agents (Bikobo et al., 2017).

Synthetic Methodologies

The development of novel synthetic methodologies for thiazole derivatives, such as the one-pot synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrates the ongoing interest in creating efficient and versatile approaches to these compounds. This research contributes to the toolkit of synthetic chemists, facilitating the design and synthesis of new drugs and materials (Kovalenko et al., 2019).

Chain-Growth Polycondensation

The application of chain-growth polycondensation for the synthesis of well-defined aramide and block copolymers containing aramide with low polydispersity showcases the material science applications of thiazole and related compounds. Such polymers have potential uses in various high-performance materials due to their defined properties and structures (Yokozawa et al., 2002).

Properties

IUPAC Name

methyl 4-[(2-anilino-1,3-thiazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-24-17(23)12-7-9-14(10-8-12)19-16(22)15-11-25-18(21-15)20-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCDATLJQHVPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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